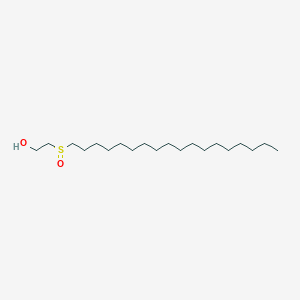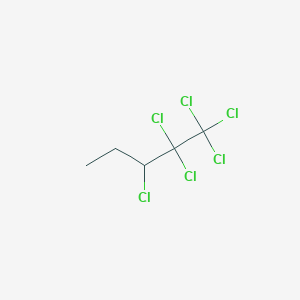
Cyclohexanone, 2-(pentafluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-(pentafluoroethyl)- is an organic compound with the molecular formula C8H9F5O. It is a derivative of cyclohexanone, where one of the hydrogen atoms is replaced by a pentafluoroethyl group. This compound is characterized by its unique structure, which includes a six-membered cyclohexane ring and a ketone functional group, along with the highly electronegative pentafluoroethyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(pentafluoroethyl)- can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of cyclohexanone, 2-(pentafluoroethyl)- often involves the oxidation of cyclohexane in the presence of cobalt catalysts. This process produces a mixture of cyclohexanol and cyclohexanone, which is then separated and further reacted with pentafluoroethyl iodide to yield the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-(pentafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-(pentafluoroethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 2-(pentafluoroethyl)- involves its interaction with various molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The ketone functional group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amino acids in proteins .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: The parent compound, which lacks the pentafluoroethyl group.
Cyclopentanone: A similar cyclic ketone with a five-membered ring.
Cycloheptanone: A similar cyclic ketone with a seven-membered ring.
Uniqueness
Cyclohexanone, 2-(pentafluoroethyl)- is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a building block in the synthesis of fluorinated compounds .
Propiedades
Número CAS |
56734-75-9 |
|---|---|
Fórmula molecular |
C8H9F5O |
Peso molecular |
216.15 g/mol |
Nombre IUPAC |
2-(1,1,2,2,2-pentafluoroethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H9F5O/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5H,1-4H2 |
Clave InChI |
FUBZBWSHIROXLW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


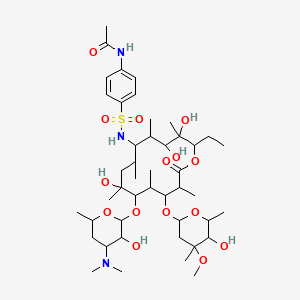

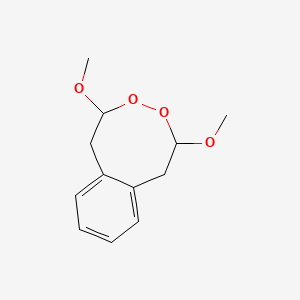
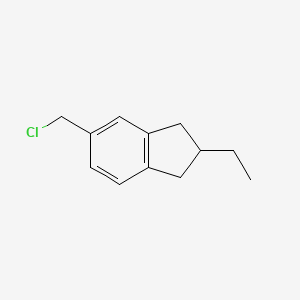
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)


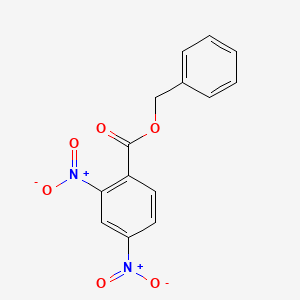
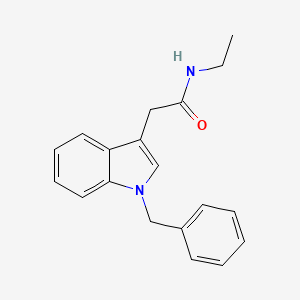
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)
